2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3,4,5-trifluorophenyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[44]non-3-yl)-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the acetamide group and the trifluorophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s spirocyclic structure and functional groups enable it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
- (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3,4,5-trifluorophenyl)acetamide stands out due to its trifluorophenyl moiety, which imparts unique chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, and potential therapeutic applications.
Properties
Molecular Formula |
C15H14F3N3O3 |
---|---|
Molecular Weight |
341.28 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C15H14F3N3O3/c16-9-5-8(6-10(17)12(9)18)19-11(22)7-21-13(23)15(20-14(21)24)3-1-2-4-15/h5-6H,1-4,7H2,(H,19,22)(H,20,24) |
InChI Key |
IIGIIQWZGNFIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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